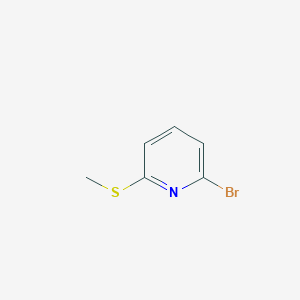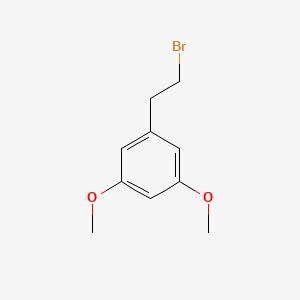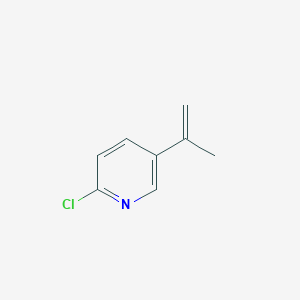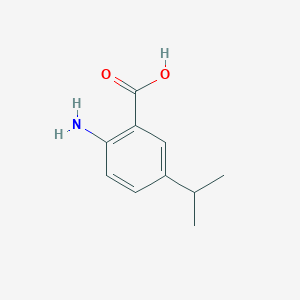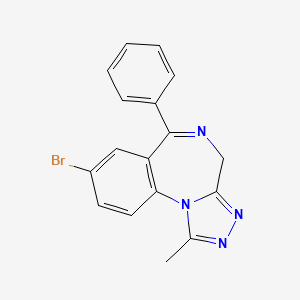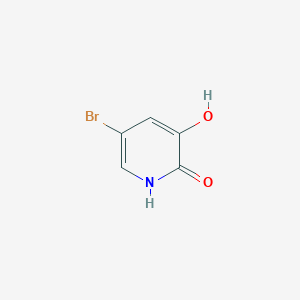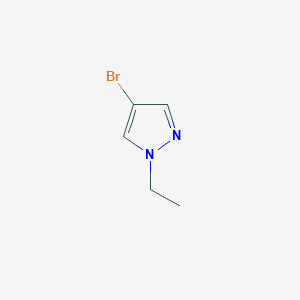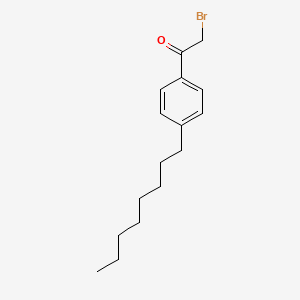
2-Bromo-1-(4-octylphenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO . It has an average mass of 311.257 Da and a monoisotopic mass of 310.093231 Da . It is used as an intermediate in the synthesis of 1-Hydroxy Fingolimod, an impurity of Fingolimod, an immunomodulating drug mostly used for treating multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-octylphenyl)ethanone consists of a bromine atom attached to the second carbon of the ethanone group, and a 4-octylphenyl group attached to the first carbon of the ethanone group .Applications De Recherche Scientifique
Chemical Synthesis
Synthesis of Key Intermediates : It is used in the synthesis of key intermediates for various compounds. For instance, Li Yu-feng (2013) described the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, using an improved method with a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).
Chalcone Analogues Synthesis : It's also used in the synthesis of chalcone analogues. C. Curti et al. (2007) demonstrated an electron-transfer chain reaction to synthesize α,β-unsaturated ketones via a SRN1 mechanism, using 2-bromo-1-(4-nitrophenyl)ethanone (Curti, Gellis, & Vanelle, 2007).
Pharmacological Research
- Metabolism and Pyrolysis Products : Kelly B Texter et al. (2018) identified the pyrolysis products of bk-2C-B, a psychoactive substance, indicating potential for unknown toxicities with its consumption (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).
Crystal Structure and Stability
- Hydrogen-Bonding Patterns in Enaminones : James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including derivatives of bromophenylethanone, revealing bifurcated intra- and intermolecular hydrogen bonding important for understanding their stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Novel Compounds Synthesis
Synthesis of Iminolactones : A. Shaabani et al. (2008) reported a novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone for synthesizing fully substituted iminolactones (Shaabani, Soleimani, & Sarvary, 2008).
Synthesis of Thiazole and Thiophene Derivatives : S. Hessien et al. (2009) utilized 2-bromo-1-[4-tosyl amino) phenyl]ethanone for synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, demonstrating its utility in creating a range of organic compounds (Hessien, Kadah, & Marzouk, 2009).
Propriétés
IUPAC Name |
2-bromo-1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKRBPTEVTSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461753 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-octylphenyl)ethanone | |
CAS RN |
64068-76-4 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


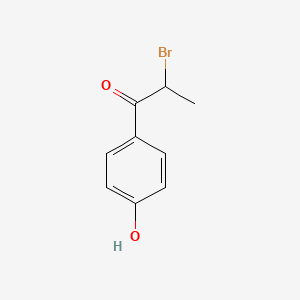

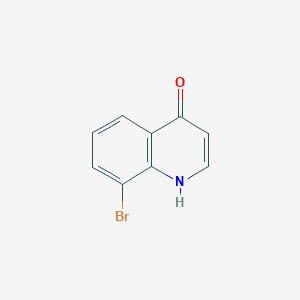
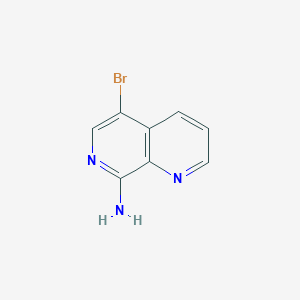
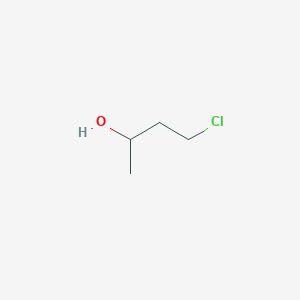
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
